Methyl 3-chloro-1,2,4-triazine-6-carboxylate
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Overview
Description
Methyl 3-chloro-1,2,4-triazine-6-carboxylate: is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-chloro-1,2,4-triazine-6-carboxylate are currently unknown. This compound is a derivative of the 1,2,4-triazine family, which has been studied for various biological activities . .
Mode of Action
Triazines, in general, are known to undergo reactions with dienophiles . These reactions can lead to the formation of new compounds with different properties.
Biochemical Pathways
The compound is synthesized from ethyl 2-aminothiophene-3-carboxylate and lithium sulfite (Li2SO3), resulting in 3-methylsulfanyl-1,2,4-triazine-6-ol, which is then reacted with thionyl chloride (SOCl2) to produce the final compound
Pharmacokinetics
The compound’s molecular weight is 173.56 , which could potentially influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1,2,4-triazine-6-carboxylate can be achieved through several methods. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazine-6-ol with thionyl chloride (SOCl2) to produce the desired compound . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed:
Scientific Research Applications
Methyl 3-chloro-1,2,4-triazine-6-carboxylate has several scientific research applications, including:
Agriculture: It can be used as an intermediate in the synthesis of pesticides and herbicides.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: This compound shares a similar structure but with a pyridine ring instead of a triazine ring.
Ethyl 5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: Another triazine derivative with similar chemical properties.
Uniqueness: Methyl 3-chloro-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-chloro-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDAKXNNFNPUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823921-48-7 |
Source
|
Record name | methyl 3-chloro-1,2,4-triazine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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